2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
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Description
2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C20H21FN4OS2 and its molecular weight is 416.53. The purity is usually 95%.
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Biological Activity
The compound 2-((2-fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20FN3OS, with a molecular weight of 413.47 g/mol. The structure features a thiadiazole ring, which is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing a 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities.
- Bacterial Activity : A study demonstrated that thiadiazole derivatives showed inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions exhibited enhanced antibacterial activity with MIC values ranging from 20 to 28 μg/mL against Staphylococcus aureus and Bacillus subtilis .
- Fungal Activity : The same studies reported antifungal activities against pathogens like Candida albicans and Aspergillus niger, highlighting the potential of these compounds in treating fungal infections .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been investigated in several studies. Specifically:
- Cell Line Studies : Compounds similar to the target compound have shown promising results against various cancer cell lines. For example, a derivative demonstrated significant antiproliferative activity against the HEPG2 liver cancer cell line with an EC50 value of approximately 10.28 μg/mL .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory properties:
- Inflammation Models : In vivo studies have indicated that certain thiadiazoles can reduce inflammation markers in animal models, suggesting their potential as anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
A series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines were synthesized and tested for antimicrobial activity. Results indicated that fluorinated derivatives exhibited inhibition rates between 81% and 91% against S. aureus, outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In a comparative study on various thiadiazole derivatives, one compound showed a significant reduction in tumor growth in xenograft models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Data Summary
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c1-26-18-9-5-4-8-17(18)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-6-2-3-7-16(15)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRVQWGDMXABIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.